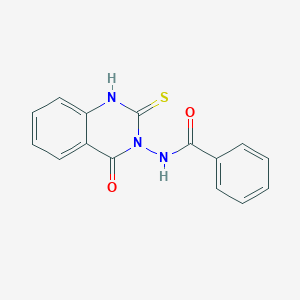

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

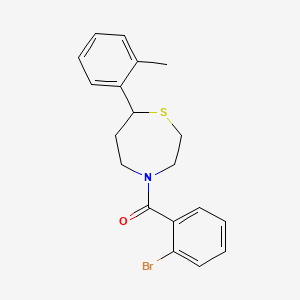

“N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide” is a chemical compound. It is available in powder form . The compound has a molecular weight of 297.33.

Synthesis Analysis

The compound can be synthesized by the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid . This reaction is carried out in water, which is found to be the optimal reaction medium . The reaction conforms to the green chemistry principles, and the yields are nearly quantitative .Molecular Structure Analysis

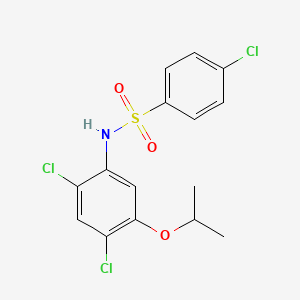

The molecular structure of “N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide” includes a quinazolinone ring, which is an important class of heterocyclic compounds . The compound was designed and synthesized by substituting the thiourea group and phenyl ring at N-3 and C-2 positions of the quinazolinone ring, respectively .Chemical Reactions Analysis

“N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide” is synthesized by the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid . This reaction is carried out in water, which is found to be the optimal reaction medium . The reaction conforms to the green chemistry principles, and the yields are nearly quantitative .Physical And Chemical Properties Analysis

“N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide” is a powder . It has a molecular weight of 297.33. The melting point of the compound is between 170-174 degrees .Applications De Recherche Scientifique

Green Chemistry Synthesis

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide: derivatives have been synthesized through reactions that conform to green chemistry principles . The use of water as a reaction medium is highlighted for its safety and non-toxicity, aligning with the goal of reducing hazardous chemical use. This approach not only improves the methodology of preparing chemical compounds but also emphasizes the importance of environmentally friendly solvents in organic transformations.

Antimicrobial Activities

Derivatives of N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide have been explored for their antimicrobial properties . The synthesis of these compounds involves reactions with chloroacetylchloride in DMF, leading to structures that have been established by spectral studies. Their potential in combating microbial infections makes them valuable in the development of new antibiotics.

Antioxidant Properties

The antioxidant capabilities of N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide derivatives are significant for scientific research . Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases. The phosphomolybdenum test is a common assay used to evaluate the total antioxidant capacity of these compounds.

Biological Activity Building Blocks

These compounds serve as important building blocks in the design of biologically active molecules . Their role in the synthesis of heterocycles, which are crucial in medicinal chemistry, underscores their versatility and importance in drug discovery and development.

Privileged Structure in Medicinal Chemistry

The structure of N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is considered privileged in medicinal chemistry due to its ability to bind to multiple targets with high affinity . This characteristic makes it an excellent scaffold for the development of new therapeutic agents.

Combinatorial Chemistry Libraries

These compounds are utilized in combinatorial chemistry to create libraries of rhodanine derivatives . Such libraries are valuable for high-throughput screening in drug discovery, allowing researchers to quickly identify compounds with desired biological activities.

Safety and Hazards

The safety information for “N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2S/c19-13(10-6-2-1-3-7-10)17-18-14(20)11-8-4-5-9-12(11)16-15(18)21/h1-9H,(H,16,21)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEHRZUWGVSUKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxabicyclo[2.1.1]hexan-4-ylmethanol](/img/structure/B2979718.png)

![ethyl 4-[3-[(4-methylphenyl)sulfonyl]-4-oxocinnolin-1(4H)-yl]benzoate](/img/structure/B2979728.png)

![2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile](/img/structure/B2979730.png)

![N~6~-cyclopentyl-N~4~-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2979735.png)

![4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2979736.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-3-(4-methylphenylsulfonamido)benzamide](/img/structure/B2979740.png)